molecular formula C12H6Br2I2 B599337 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl CAS No. 852138-89-7

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl

Cat. No.: B599337
CAS No.: 852138-89-7
M. Wt: 563.797
InChI Key: JPXBIAWPJOGFCF-UHFFFAOYSA-N
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Description

4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl: is a chemical compound with the molecular formula C12H6Br2I2 and a molecular weight of 563.8 g/mol . It is a solid substance that is typically stored in a dark, dry place at room temperature. This compound is known for its unique structure, which includes two bromine atoms and two iodine atoms attached to a biphenyl core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl involves a reaction with diamine. The diamine solution is cooled to 0°C, and then sodium nitrite (NaNO2) is added dropwise over a period of 30 minutes. The reaction mixture is stirred for 1 hour at room temperature and 3 hours at 60°C, resulting in a dark brown solution. The solution is then cooled to 25°C, and the brown precipitate is collected by filtration.

Industrial Production Methods: While specific industrial production methods for 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated biphenyl derivatives, while oxidation reactions can produce biphenyl quinones.

Comparison with Similar Compounds

Uniqueness: 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring selective substitution reactions and the formation of chiral structures.

Properties

IUPAC Name

4-bromo-1-(4-bromo-2-iodophenyl)-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2I2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXBIAWPJOGFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)C2=C(C=C(C=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728218
Record name 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852138-89-7
Record name 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What makes 4,4'-dibromo-2,2'-diiodobiphenyl a valuable precursor in materials science?

A1: 4,4'-dibromo-2,2'-diiodobiphenyl serves as a versatile starting material for synthesizing polymers with interesting optoelectronic properties. Its structure, featuring both bromine and iodine substituents, allows for selective modification through metal-halogen exchange reactions. This selectivity is key in the reported research [, ], where 4,4'-dibromo-2,2'-diiodobiphenyl undergoes selective trans-lithiation at the bromine positions. This allows for the introduction of a dialkylsilyl group, leading to the formation of 2,7-disubstituted dibenzosilole monomers. These monomers are then used to create polymers like poly(9,9-dihexyl-2,7-dibenzosilole) via Suzuki copolymerization. This polymer demonstrates potential as a blue light-emitting material [, ].

Q2: What are the advantages of the resulting polymer, poly(9,9-dihexyl-2,7-dibenzosilole), in the context of light-emitting applications?

A2: Poly(9,9-dihexyl-2,7-dibenzosilole), derived from 4,4'-dibromo-2,2'-diiodobiphenyl, exhibits promising characteristics for blue light emission. Studies have shown that it offers better color stability and efficiency compared to the commonly used polyfluorene in single-layer light-emitting devices []. This enhanced performance makes it a potentially valuable material for developing more stable and efficient blue light-emitting polymers, addressing a significant challenge in the field of multicolor display applications.

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